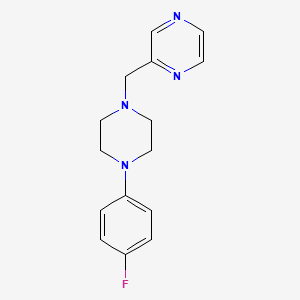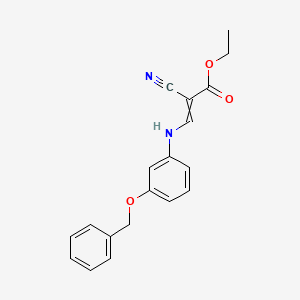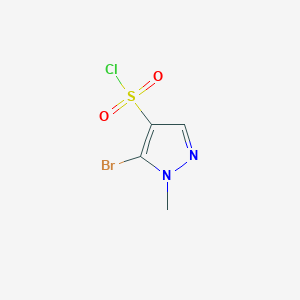
Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in biomedical research. This compound is a member of the nicotinic acid family and is commonly referred to as nicotinate ester. It is a potent inhibitor of certain enzymes and has shown promising results in various biochemical and physiological assays. In
Aplicaciones Científicas De Investigación
Synthesis and Development
- Ethyl 6-chloro-5-cyano-2-methylnicotinate was used in the development of AZD1283, a P2Y12 receptor antagonist, showcasing its role in the synthesis of clinically significant compounds (Andersen et al., 2013).
Dye Production
- The compound has been utilized in the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives, indicating its application in dye chemistry (Alnajjar et al., 2013).
Heterocyclic Compound Formation
- Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a derivative, was used to create new heterocyclic compounds, demonstrating its potential in the development of novel chemical entities (Markova et al., 1970).
Pharmaceutical Research
- In the context of pharmaceutical research, the compound has been involved in the synthesis of Mannich bases containing the ibuprofen moiety, exploring its medicinal chemistry applications (Sujith et al., 2009).
Antibacterial Activity
- Ethyl 5-cyano-6-mercaptonicotinate derivatives were studied for their antibacterial activity, highlighting the compound's relevance in antimicrobial research (Gad-Elkareem et al., 2010).
Supramolecular Chemistry
- A study focused on a pyridone-based phthalimide fleximer, derived from this compound, for its supramolecular properties and anti-inflammatory activity, indicating its use in advanced material sciences (Dowarah et al., 2022).
Metal Complexation
- Research on the complexation of disperse dyes derived from this compound with various metals was conducted, showing its significance in textile chemistry and material science (Abolude et al., 2021).
Molecular Modeling and Pharmacology
- The compound's derivatives were synthesized and evaluated for their potential as acetylcholinesterase inhibitors, linking it to neurodegenerative disease research (Silva et al., 2013).
Cardiotonic Activity
- Its derivatives were synthesized and assessed for cardiotonic activity, indicating its relevance in cardiovascular drug development (Mosti et al., 1992).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Mode of Action
The mode of action of Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate involves its interaction with various reactants. This compound can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . The reaction mechanism includes the formation of an intermediate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on the nitrile group .
Biochemical Pathways
It’s known that similar compounds are used in the synthesis of a variety of heterocyclic compounds . These compounds can potentially affect various biochemical pathways depending on their structure and the specific targets they interact with.
Result of Action
Similar compounds have been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest , which suggests that this compound could potentially have a wide range of biological effects.
Propiedades
IUPAC Name |
ethyl 5-cyano-6-(4-methylpiperazin-1-yl)-2-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-26-20(25)17-13-16(14-21)19(24-11-9-23(2)10-12-24)22-18(17)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDEHLJEPUDCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2371950.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2371952.png)
![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2371955.png)

![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)
![3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2371958.png)
![3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371962.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)

![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)